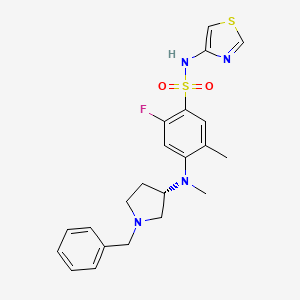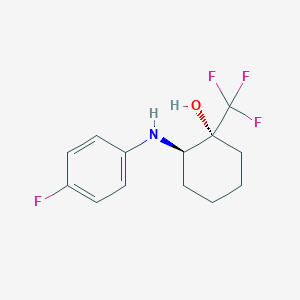![molecular formula C30H24N8O2 B11934473 2-amino-N-[1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11934473.png)
2-amino-N-[1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-N-[1-[8-[2-(1-Methylpyrazol-4-yl)ethinyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidin-3-carboxamid ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die mehrere heterocyclische Ringe vereint. Diese Verbindung ist im Bereich der medizinischen Chemie aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen in der Arzneimittelentwicklung von großem Interesse.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Amino-N-[1-[8-[2-(1-Methylpyrazol-4-yl)ethinyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidin-3-carboxamid umfasst mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien.
Bildung des Pyrazolo[1,5-a]pyrimidin-Kerns: Dieser Schritt beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen.
Einführung der Isoquinolin-3-yl-Gruppe: Dies kann durch eine Palladium-katalysierte Kreuzkupplungsreaktion, wie z. B. die Suzuki- oder Heck-Reaktion, erreicht werden.
Anlagerung der Pyrazol-4-yl-Gruppe: Dieser Schritt beinhaltet die Verwendung der Sonogashira-Kupplung, um die Ethinyl-Verknüpfung zwischen den Pyrazol- und Isoquinolin-Einheiten einzuführen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde eine Optimierung des Synthesewegs erfordern, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlichen Reinigungstechniken und strengen Qualitätskontrollmaßnahmen umfassen, um pharmazeutische Standards zu erfüllen.
Chemische Reaktionsanalyse
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Amino- und Ethinylgruppen.
Reduktion: Reduktionsreaktionen können die Carbonylgruppen innerhalb der Isoquinolin- und Pyrazolo[1,5-a]pyrimidin-Ringe angreifen.
Substitution: Die aromatischen Ringe in der Verbindung können an elektrophilen und nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat unter sauren oder basischen Bedingungen.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff oder Lithiumaluminiumhydrid.
Substitution: Halogenierungsmittel wie Brom oder Chlor und Nucleophile wie Amine oder Thiole.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So können beispielsweise durch Oxidation Nitroderivate entstehen, während durch Reduktion Alkohole oder Amine entstehen können.
Wissenschaftliche Forschungsanwendungen
2-Amino-N-[1-[8-[2-(1-Methylpyrazol-4-yl)ethinyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidin-3-carboxamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als biochemische Sonde zur Untersuchung zellulärer Prozesse untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere als Inhibitor spezifischer Enzyme oder Rezeptoren.
Industrie: Wird bei der Entwicklung neuartiger Materialien mit einzigartigen Eigenschaften eingesetzt.
Wirkmechanismus
Die Verbindung übt ihre Wirkungen aus, indem sie mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren, interagiert. Der genaue Wirkmechanismus beinhaltet die Bindung an das aktive Zentrum des Zielproteins, was zur Hemmung oder Modulation seiner Aktivität führt. Dies kann zu verschiedenen biologischen Wirkungen führen, wie z. B. entzündungshemmenden oder krebshemmenden Aktivitäten.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethynyl groups.
Reduction: Reduction reactions can target the carbonyl groups within the isoquinolin and pyrazolo[1,5-a]pyrimidine rings.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-amino-N-[1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique properties.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The exact mechanism of action involves binding to the active site of the target protein, leading to inhibition or modulation of its activity. This can result in various biological effects, such as anti-inflammatory or anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyrazolo[3,4-d]pyrimidin-Derivate: Bekannt für ihre Kinase-inhibitorischen Aktivitäten.
Isoquinolin-Derivate: Werden auf ihr Potenzial als Antikrebsmittel untersucht.
Pyrazol-Derivate: Werden auf ihre entzündungshemmenden und schmerzstillenden Eigenschaften untersucht.
Einzigartigkeit
2-Amino-N-[1-[8-[2-(1-Methylpyrazol-4-yl)ethinyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidin-3-carboxamid ist einzigartig durch seine Kombination mehrerer Pharmakophore in einem einzigen Molekül, was zu synergistischen Effekten und einer verstärkten biologischen Aktivität führen kann.
Eigenschaften
Molekularformel |
C30H24N8O2 |
|---|---|
Molekulargewicht |
528.6 g/mol |
IUPAC-Name |
2-amino-N-[1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C30H24N8O2/c1-19(34-29(39)26-27(31)35-37-15-7-14-32-28(26)37)24-16-22-9-6-8-21(13-12-20-17-33-36(2)18-20)25(22)30(40)38(24)23-10-4-3-5-11-23/h3-11,14-19H,1-2H3,(H2,31,35)(H,34,39) |
InChI-Schlüssel |
XUMALORDVCFWKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC2=C(C(=CC=C2)C#CC3=CN(N=C3)C)C(=O)N1C4=CC=CC=C4)NC(=O)C5=C6N=CC=CN6N=C5N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-(1H-Tetrazol-5-yl)phenyl)(5-(4-methoxyphenyl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)methanone](/img/structure/B11934398.png)
![4-chloro-N-[2-(1-naphthalen-1-ylethylamino)cyclohexyl]benzamide](/img/structure/B11934410.png)
![2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-{[(2S,4S,5S,6S)-5-hydroxy-6-methyl-4-(trifluoroacetamido)oxan-2-yl]oxy}-7-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl]ethyl pentanoate](/img/structure/B11934418.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B11934426.png)
![(2S,3S,4S,5R)-2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B11934433.png)


![[8-(4-Aminobutyl)-11-(3-carbamimidamidopropyl)-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentaazacyclopentadecan-2-yl]acetic acid; bis(trifluoroacetic acid)](/img/structure/B11934457.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,3R,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11934465.png)




